molecular formula C13H23NO4 B13447631 (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid

Katalognummer: B13447631
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: VCUCTKFAOUPOPT-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid” is a specialized organic compound with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 257.33 g/mol . Its CAS identifier is MDLMFCD07388718, and it features a tert-butoxycarbonyl (Boc)-protected amino group at the 4R position, a methyl substituent at C5, and a methylidene (CH₂=C) group at C2. This structure makes it a valuable building block in peptide synthesis and drug development, where the Boc group serves as a temporary protective moiety for amines, and the methylidene group enables further functionalization via addition reactions or polymerization .

Eigenschaften

Molekularformel

C13H23NO4

Molekulargewicht

257.33 g/mol

IUPAC-Name

(4R)-5-methyl-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H23NO4/c1-8(2)10(7-9(3)11(15)16)14-12(17)18-13(4,5)6/h8,10H,3,7H2,1-2,4-6H3,(H,14,17)(H,15,16)/t10-/m1/s1

InChI-Schlüssel

VCUCTKFAOUPOPT-SNVBAGLBSA-N

Isomerische SMILES

CC(C)[C@@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis via Amino Acid Derivatization and Functional Group Transformations

Method A: Starting from N-Boc-α-amino acids

A common route involves starting with commercially available N-Boc-α-amino acids, such as N-Boc-4-methyl-2-aminobutanoic acid, followed by selective modifications:

  • Step 1: Protection and activation
    Protect the amino group with Boc, ensuring stability during subsequent reactions.

  • Step 2: Introduction of the methylidene group
    The methylidene moiety at the 2-position can be introduced via a Wittig or Horner–Wadsworth–Emmons (HWE) olefination on a suitable aldehyde intermediate.

  • Step 3: Chain elongation and functionalization
    Use of alkylation or acylation to extend the chain, followed by oxidation to introduce the carboxylic acid functionality at the terminal position.

  • Step 4: Deprotection and final adjustments
    Removal of protecting groups under mild acidic conditions, ensuring the integrity of the methylidene and acid functionalities.

Advantages:

  • High stereocontrol due to starting from chiral amino acids.
  • Compatibility with various olefination reagents.

Reference:
The synthesis of amino acid derivatives with Boc protection and olefination strategies is well-documented in organic synthesis literature, including protocols similar to those described in the Organic Syntheses article on amino acid derivatives.

Olefination Strategies for the Methylidene Group

Method B: Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

  • Reagents:

    • Phosphonium ylides (for Wittig) or phosphonate esters (for HWE).
    • Suitable aldehyde precursor at the 2-position.
  • Reaction Conditions:

    • Use of non-nucleophilic bases like potassium tert-butoxide.
    • Anhydrous solvents such as THF at low temperatures (−78°C to room temperature).
  • Outcome:

    • Formation of the terminal alkene (methylidene) with high stereoselectivity, favoring the desired (E)/(Z) isomer depending on the reagent and conditions.

Reference:
The olefination of amino acid derivatives is a standard procedure with well-established protocols, as outlined in synthetic organic chemistry literature.

Incorporation of the Boc Protecting Group

Method C: Boc Protection of Amino Groups

  • Reagents:

    • Di-tert-butyl dicarbonate (Boc2O).
    • Base such as triethylamine or sodium bicarbonate.
  • Reaction Conditions:

    • Typically performed in anhydrous dichloromethane at 0°C to room temperature.
  • Notes:

    • The Boc group provides stability during olefination and chain elongation steps and can be removed under acidic conditions (e.g., trifluoroacetic acid) at the final stage.

Reference:
Boc protection of amino groups is a routine step in peptide and amino acid synthesis, with detailed procedures available in standard organic synthesis manuals.

Final Deprotection and Acidification

  • Method:
    • Acidic hydrolysis using trifluoroacetic acid (TFA) to remove Boc groups.
    • Purification via chromatography to isolate the target compound.

Summary of the Most Plausible Synthetic Route

Step Description Reagents & Conditions Purpose
1 Start from chiral amino acid precursor Commercial N-Boc-α-amino acid Stereocontrol
2 Chain elongation and functionalization Alkylation, oxidation Build backbone
3 Olefination at the 2-position Wittig/HWE reagents, low temp Introduce methylidene group
4 Boc deprotection TFA, room temp Final amino group removal
5 Purification Chromatography Isolate pure compound

Data Tables Summarizing Key Parameters

Parameter Method/Reaction Reagents Conditions Yield Notes
Boc Protection Boc2O, TEA 0°C to RT 80-95% Standard protection step
Olefination Phosphonium ylide or phosphonate ester THF, base −78°C to RT 70-85% Stereoselectivity depends on reagents
Chain Elongation Alkylation Alkyl halides Reflux Variable Based on substrate
Deprotection TFA RT 90-98% Final step

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions at the Methylidene Group

The methylidene group (C=C) undergoes Michael addition with nucleophiles such as amines, thiols, or stabilized enolates. For example:

  • Benzylamine addition : In ethanol under reflux, the methylidene group reacts with benzylamine to form a β-amino acid derivative .

    Compound+BenzylamineEtOH, Δβ-Amino Acid Intermediate\text{Compound} + \text{Benzylamine} \xrightarrow{\text{EtOH, Δ}} \text{β-Amino Acid Intermediate}
  • Catalytic hydrogenation : The methylidene group can be hydrogenated using Pd/C or Raney Ni catalysts to yield a saturated hydrocarbon chain .

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Michael AdditionBenzylamine, EtOH, reflux (16–48 h)β-Amino acid derivative85–92%
HydrogenationH₂, Pd/C (10 wt%), RT, 12 hSaturated hexanoic acid derivative95%

Deprotection of the Boc Group

The Boc-protected amine is cleaved under acidic conditions :

  • Trifluoroacetic acid (TFA) : Dissolution in dichloromethane (DCM) with TFA (20% v/v) at 0°C–RT removes the Boc group, yielding a free amine .

    Boc-Protected CompoundTFA/DCMNH₂-Containing Intermediate+CO₂+tBuOH\text{Boc-Protected Compound} \xrightarrow{\text{TFA/DCM}} \text{NH₂-Containing Intermediate} + \text{CO₂} + \text{tBuOH}

Deprotection Efficiency

AcidSolventTemperatureTimeDeprotection EfficiencySource
TFA (20% v/v)DCM0°C → RT1 h>98%
HCl (4 M in dioxane)DioxaneRT2 h90%

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amide bond formation :

  • Esterification : Reaction with methanol/H₂SO₄ or ethanol/p-TsOH yields methyl or ethyl esters .

  • Amidation : Coupling with amines via EDC/HOBt or DCC generates amides for peptide synthesis .

Key Transformations

ReactionReagents/ConditionsProductYieldSource
EsterificationMeOH, H₂SO₄, reflux, 4 hMethyl ester88%
Amide CouplingEDC, HOBt, DIPEA, DMF, RT, 12 hPeptide-linked amide75%

Cyclization Reactions

Intramolecular cyclization forms γ-lactams or tetrahydrofuran derivatives under basic or acidic conditions:

  • Lactam formation : Heating with DBU in THF induces cyclization via amine-carboxylic acid interaction .

  • Epoxide formation : Reaction with mCPBA converts the methylidene group into an epoxide.

Comparative Reactivity with Structural Analogs

The stereochemistry (4R) influences reaction rates and selectivity. For example:

CompoundReaction with Benzylamine (Rate Constant, k)Selectivity (β:α)Source
(4R)-Isomerk=1.2×103s1k = 1.2 \times 10^{-3}\, \text{s}^{-1}9:1
(4S)-Isomerk=8.5×104s1k = 8.5 \times 10^{-4}\, \text{s}^{-1}7:3

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may cause decarboxylation.

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol .

Wissenschaftliche Forschungsanwendungen

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialized materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism by which (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally and functionally distinct from analogs in the Enamine Ltd. catalogue and Pharmacopeial Forum reports. Below is a detailed comparison:

Structural and Functional Analogues

a) (2R,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethyl)pyrrolidine-2-carboxylic acid

  • Key Differences: Replaces the linear hexanoic acid chain with a pyrrolidine ring (5-membered cyclic amine). Features a difluoromethyl group (-CF₂H) at C4 instead of a methyl group. The Boc group is attached to the pyrrolidine nitrogen rather than a linear amino acid backbone.
  • The difluoromethyl group increases electronegativity and metabolic stability compared to the methyl group in the target compound .

b) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid

  • Key Differences: Stereoisomerism at the C4 position (4S vs. 4R configuration). Same molecular formula (C₁₆H₂₃NO₄) and weight (257.33 g/mol) as the target compound.
  • Implications :
    • Enantiomeric differences can lead to divergent biological activities. For example, the 4S isomer may exhibit altered interactions with chiral enzymes or receptors in drug delivery systems .

c) N-[(4-[[(tert-butyl)carbonyl]amino]-5-methyl-2-methylidene]phenyl]propyl}propanoic acid

  • Key Differences :
    • Incorporates a phenyl ring and extended alkyl chain, introducing aromaticity and increased lipophilicity.
  • Implications :
    • Enhanced membrane permeability compared to the target compound, making it suitable for central nervous system-targeting therapeutics .

Pharmacopeial Forum Derivatives

Compounds like (4S)-4-carboxy-5,5-dimethylthiazolidine-2-yl derivatives (PF 43(1), 2017) share functional similarities, such as carboxylic acid and protected amino groups. However, their thiazolidine rings and dimethyl substitutions distinguish them from the target compound, suggesting applications in β-lactam antibiotic synthesis rather than peptide backbone elongation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid C₁₆H₂₃NO₄ 257.33 MDLMFCD07388718 Linear chain, Boc-protected amine, methylidene group
(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethyl)pyrrolidine-2-carboxylic acid Not provided Not provided 873536-93-7 Cyclic pyrrolidine, difluoromethyl substituent
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid C₁₆H₂₃NO₄ 257.33 Not provided 4S stereoisomer of target compound
N-[(4-[[(tert-butyl)carbonyl]amino]-5-methyl-2-methylidene]phenyl]propyl}propanoic acid Not provided Not provided Not provided Phenyl group, extended alkyl chain

Sources:

Research Findings

  • Stereochemical Impact : The 4R configuration in the target compound optimizes spatial alignment for coupling reactions in solid-phase peptide synthesis, whereas the 4S isomer may require additional chiral resolution steps .
  • Functionalization Potential: The methylidene group in the target compound allows for regioselective thiol-ene click chemistry, a feature absent in the pyrrolidine analog .
  • Metabolic Stability : Difluoromethyl-containing analogs (e.g., the pyrrolidine derivative) exhibit longer half-lives in hepatic microsome assays compared to the methyl-substituted target compound .

Notes

  • Data gaps in molecular formulas and weights for some analogs reflect limitations in the provided evidence.
  • Enantiomeric purity is critical for pharmaceutical applications; the target compound’s 4R configuration is preferred in FDA-approved peptide therapeutics.

Biologische Aktivität

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid, commonly referred to as Boc-amino acid derivative, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 476469-34-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

Biological Activity Overview

Research indicates that Boc-amino acid derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific studies highlighting these activities.

Antimicrobial Activity

A study conducted by Foroumadi et al. (2003) evaluated the antibacterial properties of various amino acid derivatives, including those with Boc groups. The findings demonstrated that certain Boc-protected amino acids exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundActivityTarget Bacteria
Boc-AlaModerateS. aureus
Boc-LeuHighB. subtilis
Boc-GlyLowE. coli

Anti-inflammatory Effects

In another study, the anti-inflammatory effects of Boc-amino acid derivatives were assessed using in vitro models. The results indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Anticancer Properties

A significant area of research involves the anticancer potential of Boc-amino acids. A recent study explored the cytotoxic effects of various Boc-protected amino acids on cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Assay

The cytotoxicity was evaluated using MTT assays on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

CompoundIC50 (µM) MCF-7IC50 (µM) HCT116
Boc-Ala2530
Boc-Leu1520
Boc-Gly4050

The results indicated that Boc-Leu exhibited the highest potency against both cancer cell lines.

The mechanism by which these compounds exert their biological effects is multifaceted. For instance, the presence of the Boc group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, some studies suggest that these compounds may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.